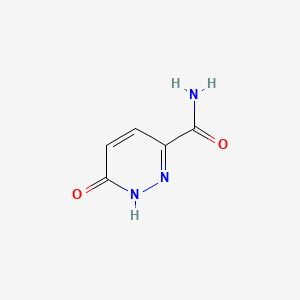

6-Hydroxypyridazine-3-carboxamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

6-oxo-1H-pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-5(10)3-1-2-4(9)8-7-3/h1-2H,(H2,6,10)(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQRGTPJNIKNIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60184-73-8 | |

| Record name | 6-oxo-1,6-dihydropyridazine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Pyridazine and Its Derivatives in Heterocyclic Chemistry

Pyridazine (B1198779), an aromatic heterocyclic organic compound with the molecular formula C₄H₄N₂, is characterized by a six-membered ring containing two adjacent nitrogen atoms. While pyridazines are relatively rare in nature, their synthetic derivatives have garnered substantial attention in the fields of medicinal chemistry and agrochemicals. The pyridazine nucleus is considered a versatile scaffold for the development of new pharmacologically active compounds, with its derivatives demonstrating a broad spectrum of biological activities. sigmaaldrich.com

The synthesis of pyridazine and its derivatives can be achieved through various methods, often involving the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648). google.com The inherent chemical properties of the pyridazine ring, such as its polarity and ability to participate in hydrogen bonding, can enhance the pharmacokinetic profiles of molecules, making it a valuable component in drug design. mdpi.com This has led to the incorporation of the pyridazine moiety into a number of approved drugs and a multitude of investigational compounds with activities ranging from anticancer and antimicrobial to cardiovascular and anti-inflammatory. sigmaaldrich.com

The Significance of Carboxamide Moieties in Bioactive Compounds

The carboxamide functional group (-CONH₂) is a ubiquitous feature in a vast array of biologically active molecules, from natural products like peptides and proteins to a multitude of synthetic drugs. frontiersin.orgnih.gov This prevalence is not coincidental; the carboxamide group imparts a unique combination of properties that are highly advantageous for molecular recognition and interaction with biological targets. Its ability to act as both a hydrogen bond donor and acceptor allows for strong and specific binding to enzymes and receptors. frontiersin.org

The Rationale for Academic Investigation into 6 Hydroxypyridazine 3 Carboxamide

Synthetic Routes to the Pyridazine Core

The formation of the pyridazine ring is a fundamental step in the synthesis of this compound. Key methods include condensation reactions to build the heterocyclic system and the modification of pre-existing halogenated pyridazine precursors.

Condensation Reactions in Pyridazine Ring Formation

The construction of the pyridazine ring often relies on the cyclocondensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. This classical approach remains a cornerstone in heterocyclic chemistry. A common precursor for the 6-hydroxypyridazine (or pyridazin-3(2H)-one) skeleton is maleic anhydride (B1165640) or its derivatives. The reaction of maleic anhydride with hydrazine hydrate (B1144303) can yield maleic hydrazide (1,2-dihydro-3,6-pyridazinedione), a related structure, depending on the reaction conditions. researchgate.net

Another established method involves the reaction of γ-keto acids with hydrazines. For instance, the Friedel-Crafts acylation of an appropriate arene with an anhydride like succinic anhydride generates a γ-keto acid, which can then be cyclized with hydrazine hydrate to form the corresponding dihydropyridazinone. researchgate.net Dehydrogenation of the resulting dihydropyridazinone can then furnish the aromatic pyridazinone ring. researchgate.net

A versatile approach to pyridazin-3(2H)-ones involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds, such as p-nitrophenylacetic acid or cyanoacetic acid, in acetic anhydride. nih.govsemanticscholar.org This method provides a direct route to highly functionalized pyridazinone derivatives.

| Starting Materials | Reagents | Product Type | Reference |

| Maleic Anhydride | Hydrazine Hydrate | 1,2-dihydro-3,6-pyridazinedione | researchgate.net |

| Arene, Succinic Anhydride | 1. AlCl₃ 2. Hydrazine Hydrate | 4,5-Dihydropyridazin-3(2H)-one | researchgate.net |

| 3-Oxo-2-arylhydrazonopropanals | Active Methylene Compounds | Substituted Pyridazin-3(2H)-ones | nih.govsemanticscholar.org |

Functionalization of Halogenated Pyridazines

An alternative and powerful strategy for synthesizing pyridazine derivatives involves the use of halogenated pyridazines as versatile building blocks. The halogen atom, typically chlorine, serves as a leaving group that can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities onto the pyridazine core.

For example, 3,6-dichloropyridazine (B152260) can undergo nucleophilic substitution reactions where one or both chlorine atoms are replaced. The synthesis of 6-chloropyridazin-3-yl derivatives active as nicotinic agents demonstrates the utility of this approach, where diazabicyclic compounds are reacted with 3,6-dichloropyridazine. nih.gov Similarly, the reaction of 3-chloropyridazine (B74176) derivatives with hydrazine hydrate can yield hydrazinopyridazine intermediates, which are valuable precursors for fused heterocyclic systems. nih.gov

A relevant synthesis of a precursor, 6-methoxypyridazine-3-carboxylic acid, starts from 3-chloro-6-methylpyridazine. The methyl group is first oxidized to a carboxylic acid, and then the chlorine atom is substituted by a methoxy (B1213986) group using sodium methoxide. mdpi.com This highlights a pathway where a halogenated pyridazine is first functionalized at another position before the halogen is displaced.

Formation of the Carboxamide Linkage

The introduction of the carboxamide group is a critical transformation in the synthesis of the title compound. This can be achieved through various amide coupling strategies starting from the corresponding carboxylic acid or by employing multicomponent reactions that build the framework in a convergent manner.

Amide Coupling Strategies in this compound Synthesis

The direct amidation of a carboxylic acid with an amine is a fundamental reaction in organic synthesis. For the synthesis of this compound, the corresponding 6-hydroxypyridazine-3-carboxylic acid or its ester derivative is a key intermediate. The direct coupling of unactivated carboxylic acids with amines can be performed thermally, often in a suitable solvent like toluene (B28343) at reflux. nih.govbohrium.com

More commonly, coupling reagents are employed to activate the carboxylic acid and facilitate amide bond formation under milder conditions. A diversity-oriented synthesis of related 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides involves the hydrolysis of the corresponding methyl esters to carboxylic acids, followed by parallel solution-phase amidation with a library of primary and secondary amines. nih.gov While specific reagents were not detailed in this high-throughput approach, standard peptide coupling reagents are often used for such transformations. These include carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), as well as uronium-based reagents like TPTU. fayoum.edu.eg The direct conversion of carboxylic acids to amides can also be achieved without traditional coupling reagents, for instance, by forming a thioester intermediate in a one-pot process. nih.govbohrium.com

In a study on diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues, the synthesis involved the reaction of the carboxylic acid with various amines in the presence of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as a base. acs.orgnih.gov

| Carboxylic Acid Precursor | Amine | Coupling Conditions/Reagents | Product | Reference |

| 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid analogues | Various amines | HATU, DIPEA | 6-Oxo-1,6-dihydropyridazine-3-carboxamide analogues | acs.orgnih.gov |

| 4-Aryl-6-oxo-1,6-dihydropyridine-3-carboxylic acids | Primary and secondary amines | Parallel solution-phase amidation | 1-Substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides | nih.gov |

| General Carboxylic Acids | General Amines | Toluene, reflux (catalyst-free) | Amides | nih.govbohrium.com |

Multicomponent Reaction Approaches to Pyridazine-Carboxamide Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs have been applied to the synthesis of related pyridazine and carboxamide structures.

For instance, an ultrasound-promoted multicomponent synthesis of pyridazinones has been reported from arenes, cyclic anhydrides, and aryl hydrazines, catalyzed by an ionic liquid. researchgate.net This reaction proceeds through a Friedel-Crafts acylation followed by hydrazone formation and intramolecular cyclization. researchgate.net Although this MCR yields a pyridazinone core, a subsequent carboxylation and amidation would be necessary to arrive at the target structure.

The Ugi and Passerini reactions are powerful MCRs for the synthesis of carboxamides, but their direct application to form the pyridazine ring simultaneously is not straightforward. researchgate.net However, MCRs are widely used to generate highly decorated heterocyclic systems, and it is conceivable that a novel MCR could be designed starting from a pre-formed pyridazine aldehyde or amine to construct the carboxamide moiety in a convergent fashion.

Derivatization and Analogue Synthesis of this compound

The derivatization of the this compound scaffold is crucial for exploring its chemical space and for the development of analogues with tailored properties. Modifications can be introduced at the pyridazine ring, particularly at the nitrogen atoms and the hydroxyl group (which exists in tautomeric equilibrium with the ketone), and at the carboxamide nitrogen.

A series of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues were synthesized to explore their anti-inflammatory activity. acs.orgnih.gov This work demonstrates the feasibility of introducing various substituted phenyl groups onto the pyridazine nitrogen and different substituents on the carboxamide nitrogen.

Similarly, a series of new carboxamide and propanamide derivatives bearing a phenylpyridazine core were designed and synthesized. nih.gov These syntheses involved coupling the pyridazine carboxylic acid with various amines and amino alcohols to generate a library of compounds.

The synthesis of 3-aminopyrazine-2-carboxamide (B1665363) derivatives, a structurally related class of compounds, showcases methods for derivatizing the amide group. mdpi.comresearchgate.net In these syntheses, 3-aminopyrazine-2-carboxylic acid was reacted with a variety of benzylamines, alkylamines, and anilines using coupling agents like CDI (1,1'-Carbonyldiimidazole) or by first forming the methyl ester followed by aminolysis. mdpi.comresearchgate.net These methods are directly applicable to the derivatization of this compound.

| Parent Scaffold | Reaction Type | Reagents | Product Class | Reference |

| 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid | N-Arylation, Amidation | Substituted phenylboronic acids, various amines | Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxamide analogues | acs.orgnih.gov |

| Phenylpyridazine carboxylic acid | Amide coupling | Various amines and amino alcohols | Carboxamide and propanamide derivatives | nih.gov |

| 3-Aminopyrazine-2-carboxylic acid | Amide coupling | Benzylamines, alkylamines, anilines | N-Substituted 3-aminopyrazine-2-carboxamides | mdpi.comresearchgate.net |

| 3-Chloropyrazine-2-carboxamide | Nucleophilic substitution | Substituted benzylamines | 3-Benzylaminopyrazine-2-carboxamides | mdpi.com |

Functional Group Interconversions on the Pyridazine Ring

Functional group interconversion (FGI) is a cornerstone of synthetic strategy, allowing for the transformation of existing functional groups into new ones, thereby enabling access to a wider range of derivatives. For this compound, the primary sites for such modifications are the hydroxyl group at the C6 position and the carboxamide group at the C3 position.

A key feature of the 6-hydroxypyridazine moiety is its existence in tautomeric equilibrium with its pyridazin-6-one form. This equilibrium influences its reactivity. A common and critical FGI is the conversion of the 6-oxo/hydroxy group into a 6-chloro group. This transformation is typically achieved by treatment with reagents like phosphorus oxychloride (POCl₃). koreascience.kr The resulting 6-chloropyridazine derivative is a highly valuable intermediate because the chlorine atom is a good leaving group, readily displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. koreascience.krresearchgate.net

This reactivity allows for the introduction of a diverse array of substituents at the C6 position. For instance, the 6-chloro group can be substituted by alkoxides to form ethers, or by amines to generate aminopyridazine derivatives. google.comgoogle.com A patent for producing 3-amino-6-chloropyridazine (B20888) describes the reaction of 3,6-dichloropyridazine with ammonia, highlighting the regioselective substitution possible on the pyridazine ring. google.com

The carboxamide group at the C3 position also offers opportunities for interconversion. It can be synthesized from the corresponding ester, such as methyl 6-chloropyridazine-3-carboxylate, by reaction with ammonia. google.com Conversely, the carboxamide can be hydrolyzed under acidic or basic conditions to yield the corresponding 6-hydroxypyridazine-3-carboxylic acid, which serves as a precursor for other derivatives like esters or different amides.

Table 1: Examples of Functional Group Interconversion Reactions on the Pyridazine Ring

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| Pyridazin-6-one derivative | POCl₃ | 6-Chloropyridazine derivative | Chlorination / Dehydration | koreascience.kr |

| 6-Chloropyridazine-3-carboxamide | 3-Hydroxypyridine, NaH, DMF | 6-(Pyridin-3-yloxy)pyridazine-3-carboxamide | Nucleophilic Aromatic Substitution (SNAr) | google.com |

| 3,6-Dichloropyridazine | Ammonia, Water-soluble polyether | 3-Amino-6-chloropyridazine | Nucleophilic Aromatic Substitution (SNAr) | google.com |

| 6-Chloropyridazine-3-carboxylate | Ammonia in Methanol | 6-Chloropyridazine-3-carboxamide | Amidation | google.com |

| 3,4-Diphenyl-5-cyanopyridazin-6-one | P₂S₅ | 3,4-Diphenyl-5-cyanopyridazin-6-thione | Thionation | koreascience.kr |

Preparation of Salts and Metal Complexes for Research Purposes

The pyridazine scaffold, with its multiple heteroatoms, is well-suited for the formation of salts and as a ligand in coordination chemistry. The nitrogen atoms of the pyridazine ring are basic and can be protonated or alkylated to form pyridazinium salts. The synthesis of such salts has been achieved via cycloaddition reactions that directly yield the cationic pyridazinium ring system. organic-chemistry.org The reactivity of hydroxypyridines suggests that the 6-hydroxy group can also be deprotonated to form salts with various cations. researchgate.net

As a ligand, this compound presents multiple potential coordination sites: the two nitrogen atoms of the pyridazine ring, the oxygen of the hydroxyl group (or the keto group in its tautomeric form), and the oxygen or nitrogen of the carboxamide moiety. This allows it to act as a mono-, bi-, or polydentate ligand, coordinating to a variety of metal ions.

The coordination chemistry of related N-heterocyclic ligands is well-documented. Pyridine (B92270) dicarboxamide ligands have been used to synthesize mono-, di-, tri-, and tetranuclear copper(II) complexes. rsc.org Similarly, ruthenium(II) and ruthenium(III) complexes have been prepared using 4-hydroxy-pyridine-2,6-dicarboxylic acid as a ligand, demonstrating the ability of the hydroxypyridine motif to coordinate with transition metals. rsc.org Studies on pyrazine-2-carboxamide derivatives show coordination through azomethine nitrogen and furan (B31954) oxygen to form complexes with metals such as Co(II), Ni(II), Cu(II), and Pd(II). researchgate.net The coordination of pyridine-oxazoline ligands to nickel has also been explored, highlighting the role of N-ligands in stabilizing metal centers in various oxidation states. nih.gov These examples underscore the vast potential of this compound and its derivatives in the field of coordination chemistry, enabling the synthesis of novel metal complexes with unique structural and electronic properties for research in catalysis and materials science. nih.govscholaris.ca

Table 2: Examples of Metal Complexes with Pyridine/Pyridazine-based Ligands

| Ligand Type | Metal Ion(s) | Resulting Complex Type | Reference |

| Pyridine Dicarboxamides | Copper(II) | Mono-, Di-, Tri-, and Tetranuclear Complexes | rsc.org |

| 4-Hydroxy-pyridine-2,6-dicarboxylic acid | Ruthenium(II/III) | Mononuclear Ru(II) and Ru(III) Complexes | rsc.org |

| Pyrazine-2-carboxamide Schiff Base | Fe(III), Ru(III), Co(II), Ni(II), Cu(II), Pd(II) | Octahedral and Square Planar Complexes | researchgate.net |

| 3,6-Di(pyridin-2-yl)pyridazines | Copper(I), Silver(I) | [2x2] Grid-like Metal Complexes | nih.gov |

| Pyridine-Oxazoline (pyrox) Ligands | Nickel(I/II) | Organonickel Radical Complexes | nih.gov |

Advanced Synthetic Techniques in Pyridazine Chemistry

Modern synthetic chemistry continually seeks more efficient, rapid, and environmentally benign methods for constructing complex molecules. In pyridazine chemistry, several advanced techniques have been employed to streamline the synthesis of the heterocyclic core and its derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. nih.gov The synthesis of pyridazines is particularly amenable to this technology. Microwave-assisted cyclocondensation of 1,4-diketones with hydrazine provides a rapid entry to 3,4,6-trisubstituted pyridazines. thieme-connect.com Similarly, inverse-electron-demand Diels-Alder reactions, which can be sluggish under conventional heating, are significantly accelerated under superheated microwave conditions. For example, the cycloaddition of alkynes to 1,2,4,5-tetrazines to form pyridazines can be reduced from days to hours. nih.govacs.org Microwave-mediated amination of dichloropyridazines has also been reported as a general and selective method. tandfonline.com

Multicomponent Reactions (MCRs): Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. rsc.org While classic named reactions form the basis of many pyridazine syntheses, modern MCRs offer sophisticated routes to complex derivatives. organic-chemistry.org Strategies for pyridine synthesis, such as those based on [4+2] cycloadditions, can be conceptually adapted for pyridazines. nih.gov A notable approach is the use of inverse-electron-demand Diels-Alder reactions, where a diene-like component such as a 1,2,4,5-tetrazine (B1199680) or a 1,2,3-triazine (B1214393) reacts with a dienophile to construct the pyridazine ring. organic-chemistry.org An elegant one-pot, three-step procedure has been developed for pyridazine C-nucleosides, which involves a singlet oxygen [4+2] cycloaddition, reduction, and subsequent cyclization with hydrazine. nih.gov The use of nanocatalysts in MCRs is also an emerging area for the synthesis of polysubstituted pyridines, a technology with potential applications in pyridazine chemistry. rsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3-Substituted Pyridazines

| Reaction | Conventional Method | Microwave Method | Benefit of Microwave | Reference |

| Cycloaddition of 1-hexyne (B1330390) to a tetrazine | Reflux in toluene or DMF (several days) | 150 °C in Dichloromethane (several hours) | Drastic reduction in reaction time | nih.govacs.org |

| Amination of 3,6-dichloro-4-methyl-pyridazine | High temperature in high-boiling solvents | 120 °C, no solvent (15 min) | Faster, solvent-free, milder conditions | tandfonline.com |

| Cyclocondensation of 1,4-diketones with hydrazine | Stepwise reaction with isolation of dihydropyridazine (B8628806) intermediate | One-step reaction at 120 °C (1.5 min) | Faster, one-pot procedure, higher throughput | thieme-connect.com |

Elucidating Structural Determinants of Biological Activity

The biological activity of pyridazine derivatives is intricately linked to their structural features. The pyridazine ring itself, with its unique physicochemical properties like weak basicity, a high dipole moment, and dual hydrogen-bonding capacity, plays a significant role in molecular recognition and drug-target interactions. nih.govblumberginstitute.org

Influence of Substituent Variations on Pharmacological Efficacy

Systematic modifications of the this compound scaffold have revealed critical insights into the structural requirements for biological activity. SAR studies on various pyridazinone derivatives have demonstrated that the nature and position of substituents on the pyridazine ring and the carboxamide moiety can dramatically alter their pharmacological efficacy. mdpi.comnih.govnih.gov

For instance, in a series of pyridazinone derivatives synthesized and evaluated for antibacterial activity, the introduction of different substituents led to a range of potencies. mdpi.comresearchgate.net It was observed that certain substitutions on the phenyl ring attached to the pyridazine core, as well as modifications at the N-2 position of the pyridazinone ring, significantly impacted the minimum inhibitory concentration (MIC) values against various bacterial strains. mdpi.com

Similarly, in the development of novel glucan synthase inhibitors, modifications to the core structure of a lead pyridazinone analog were explored in detail. nih.gov Optimization of a sulfonamide moiety attached to a piperazine (B1678402) ring, which was in turn connected to the pyridazinone core, led to compounds with improved systemic exposure while maintaining potent antifungal activity. nih.gov This highlights the importance of exploring a wide range of substituents to fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds.

The electronic effects of substituents have also been shown to be a determining factor in the anti-inflammatory and anticancer activities of related carboxamide compounds. nih.gov For example, in a study of pyrrolizine-5-carboxamides, compounds bearing an electron-donating methyl group exhibited the highest anti-inflammatory activity. nih.gov Conversely, for anticancer activity against certain cell lines, substituents with opposing electronic effects on different phenyl rings were found to be preferable. nih.gov

Table 1: Effect of Substituent Variation on Antibacterial Activity of Pyridazinone Derivatives

| Compound | Substituent at N-1 | Substituent at C-4 | Substituent at C-6 | MIC (µM) vs. S. aureus (MRSA) |

| 3 | H | 4-chlorophenyl | phenyl | 4.52 mdpi.comresearchgate.net |

| 7 | H | 4-methoxyphenyl | phenyl | 7.8 researchgate.net |

| 8 | ethyl ester | 4-chlorophenyl | phenyl | Decreased activity mdpi.com |

| 12 | ethyl ester | 4-methoxyphenyl | phenyl | Decreased activity mdpi.com |

| 13 | carboxylic acid | 4-methoxyphenyl | phenyl | 3.74 (vs. A. baumannii) mdpi.comresearchgate.net |

This table is illustrative and based on findings from cited research. Actual values and a wider range of bacterial strains can be found in the source articles.

Conformational Analysis and Bioactive Conformations

The three-dimensional arrangement of a molecule, its conformation, is critical for its interaction with a biological target. Conformational analysis aims to identify the low-energy, and therefore more populated, conformations of a molecule and to determine the specific "bioactive conformation" that is responsible for its pharmacological effect. scispace.commdpi.com

For flexible molecules like many pyridazine derivatives, a multitude of conformations may exist. Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, are employed to explore the conformational landscape. scispace.commdpi.com These studies can reveal that the bioactive conformation is not always the most stable one in solution, suggesting that the binding event itself can induce a specific conformation. scispace.com

The planarity of the pyridazine ring and its substituents can be an important factor. blumberginstitute.org Intramolecular hydrogen bonds can lock the molecule into a specific, planar conformation, which may be crucial for activity. blumberginstitute.org X-ray crystallography of drug-target complexes provides invaluable experimental data on the bioactive conformation, showing how the ligand fits into the binding site and which parts of the molecule are involved in key interactions. nih.gov For example, modeling studies have shown the pyridazine ring of certain antiviral compounds engaging in π-stacking interactions with aromatic amino acid residues in the target protein. nih.gov

Computational Approaches to SAR/QSAR Modeling

Computational methods are indispensable tools in modern drug discovery, providing a way to rationalize experimental SAR data and to predict the activity of novel compounds. QSAR models, in particular, establish a mathematical relationship between the chemical structure and biological activity of a set of compounds. nih.govuran.ua

Selection and Application of Molecular Descriptors

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structure. ucsb.eduwiley.com These descriptors can be broadly categorized as:

1D descriptors: Based on the molecular formula, such as molecular weight and atom counts. chemrxiv.org

2D descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity. chemrxiv.org

3D descriptors: Calculated from the 3D coordinates of the atoms, such as molecular surface area and volume. chemrxiv.org

Physicochemical descriptors: Properties like logP (lipophilicity) and pKa. ucsb.edu

Electronic descriptors: Derived from quantum chemical calculations, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's reactivity. ucsb.edu

The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model. youtube.com The goal is to choose a set of descriptors that are relevant to the biological activity being studied and that are not highly correlated with each other. youtube.com

Predictive Modeling for Target-Specific Interactions

Once a set of descriptors is selected, various statistical methods can be used to build the QSAR model. These can range from simple linear regression to more complex machine learning algorithms like artificial neural networks (ANN). nih.govmdpi.com A well-validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govnih.gov

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. nih.gov These maps provide intuitive guidance for designing new molecules with improved potency. nih.gov

Molecular docking simulations are another powerful computational tool that complements QSAR studies. nih.govnih.gov Docking predicts the preferred orientation of a ligand when bound to a specific protein target, providing insights into the key interactions that stabilize the complex. nih.gov By understanding these interactions, medicinal chemists can design new molecules that bind more tightly to the target, leading to enhanced biological activity.

Table 2: Common Molecular Descriptors in QSAR Studies

| Descriptor Type | Examples | Information Encoded |

| Constitutional (1D/2D) | Molecular Weight, Number of H-bond acceptors/donors, LogP | Size, polarity, lipophilicity ucsb.edu |

| Topological (2D) | Wiener index, Kier & Hall connectivity indices | Molecular branching and shape chemrxiv.org |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | 3D shape and size chemrxiv.org |

| Quantum-Chemical (Electronic) | HOMO/LUMO energies, Dipole moment | Reactivity, charge distribution ucsb.edu |

This table provides a general overview of descriptor types and their applications.

Ligand Efficiency and Fragment-Based Drug Discovery in Pyridazine Research

In the early stages of drug discovery, particularly in fragment-based approaches, the concept of ligand efficiency (LE) has become a valuable metric. frontiersin.orgresearchgate.net LE relates the binding affinity of a compound to its size (typically measured by the number of heavy atoms). It provides a way to assess the "quality" of a hit, favoring smaller molecules that bind efficiently.

Fragment-based drug discovery (FBDD) starts with the screening of a library of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.govresearchgate.net Hits from these screens, which often possess high ligand efficiency, serve as starting points for optimization. nih.gov The pyridazine scaffold is well-suited for FBDD due to its relatively small size and its ability to engage in key interactions with protein targets. nih.govblumberginstitute.org

The process of evolving a fragment hit into a lead compound often involves strategies like:

Fragment growing: Adding functional groups to the fragment to explore and exploit additional binding interactions.

Fragment linking: Connecting two or more fragments that bind to adjacent sites on the target.

Fragment merging: Combining the structural features of overlapping fragments into a single, more potent molecule. nih.gov

The pyridazine ring can serve as a core scaffold onto which different fragments can be attached, allowing for a modular approach to drug design. nih.gov This strategy has been successfully applied in the discovery of potent inhibitors for various targets.

Computational and Theoretical Chemistry Studies on 6 Hydroxypyridazine 3 Carboxamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 6-hydroxypyridazine-3-carboxamide. These computational methods provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Studies on related heterocyclic compounds demonstrate the utility of DFT in analyzing molecular properties. For instance, in isorhodanine derivatives, DFT calculations using the B3LYP functional and the 6-311+G(d,p) basis set have been employed to investigate their electronic structure and reactivity. mdpi.com Analysis of the electron density at bond critical points (BCP) reveals the nature of the chemical bonds. For example, the electron density (ρ) and its Laplacian (∇²ρ) can distinguish between covalent and non-covalent interactions. mdpi.com In these studies, higher ρ values are typically found for double bonds, and the sign of the Laplacian indicates whether charge is concentrated (negative value, typical for covalent bonds) or depleted. mdpi.com

The electronic properties of this compound can be further understood by examining its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in predicting how the molecule will interact with other chemical species. For example, in studies of 1H-imidazole derivatives, HOMO is often distributed over hydroxyphenyl and imidazole (B134444) moieties, while LUMO is located on imidazole and pyridine (B92270) moieties, indicating a charge transfer from the hydroxyphenyl to the pyridine part upon excitation. nih.gov This type of analysis is crucial for understanding the molecule's role in chemical reactions and its potential as a ligand in coordination chemistry.

The reactivity of pyridazine (B1198779) derivatives is a key area of interest due to their wide range of biological activities. nih.gov Introducing different functional groups to the pyridazine structure can significantly alter its electronic properties and, consequently, its reactivity and function. nih.gov

Table 1: Predicted Electronic Properties of a Related Isorhodanine Derivative

| Property | Value |

| Electron Density at C=O BCP (e/au³) | 0.425 |

| Laplacian of Electron Density at C=O BCP (e/au⁵) | -1.729 to 0.086 |

| HOMO-LUMO Energy Gap (eV) | Varies with substituent |

This table is illustrative and based on data for isorhodanine derivatives, which share some structural motifs with this compound. Specific values for this compound would require dedicated DFT calculations.

Analysis of Intramolecular Proton Transfer and Tautomeric Equilibria

Intramolecular proton transfer (IPT) and the resulting tautomeric equilibria are significant aspects of the chemistry of this compound. The molecule can exist in different tautomeric forms, primarily the hydroxy-pyridine form and the keto-pyridone form. The position of this equilibrium is sensitive to the molecular environment, including the solvent.

Computational studies, often in conjunction with experimental techniques like spectroscopy, are essential for understanding these dynamic processes. For hydroxypyridine/pyridone systems, it has been shown that while the enol (hydroxy) form may be favored in the gas phase, the equilibrium can shift significantly upon hydration. nih.gov This shift is influenced by factors such as steric hindrance of hydration and the enhancement of hydrogen bonding by localized charges. nih.gov

The excited state intramolecular proton transfer (ESIPT) is another important phenomenon studied in related molecules. Upon photoexcitation, an ultrafast proton transfer can occur, leading to a change from the enol to the keto form. nih.gov This process is often accompanied by a redshift in the fluorescence spectrum due to the extended π-conjugation in the keto isomer. nih.gov Theoretical calculations are crucial for mapping the potential energy surfaces of the ground and excited states, which helps in understanding the energetics and dynamics of ESIPT. nih.govnih.gov

For this compound, the presence of both a hydroxyl group and a carboxamide group, each capable of hydrogen bonding, suggests a complex interplay of tautomeric forms and potential for intramolecular proton transfer. The relative stabilities of the different tautomers can be calculated using quantum chemical methods, providing insight into the predominant species under various conditions.

Intermolecular Interactions and Hydrogen Bonding Networks

The structure and properties of this compound in the solid state and in solution are significantly influenced by intermolecular interactions, particularly hydrogen bonding. The molecule possesses both hydrogen bond donors (the hydroxyl and amide N-H groups) and acceptors (the pyridazine nitrogen atoms and the carbonyl and hydroxyl oxygen atoms), allowing for the formation of extensive hydrogen bonding networks.

Crystallographic studies of related pyridazine derivatives have revealed the formation of one-dimensional chains and more complex supramolecular assemblies through N-H···O and O-H···O hydrogen bonds. nih.govrsc.org These interactions are fundamental to the physical, chemical, and biological properties of these compounds. nih.gov The geometry of these hydrogen bonds, including bond lengths and angles, can be precisely determined from crystal structure data.

The ability to form robust hydrogen bonds is a key principle in crystal engineering and the design of supramolecular structures. japtronline.com The predictability of hydrogen bonding patterns, often guided by established rules, allows for the rational design of materials with specific properties. For instance, intramolecular hydrogen bonds that form six-membered rings are often favored over intermolecular interactions. japtronline.com

In the context of this compound, the interplay between the hydroxyl and carboxamide groups can lead to various hydrogen bonding motifs. These can include dimers formed through self-association or interactions with solvent molecules. The study of these networks is crucial for understanding the compound's solubility, melting point, and crystal packing.

Table 2: Common Hydrogen Bond Types in Related Heterocyclic Compounds

| Donor | Acceptor | Interaction Type | Significance |

| N-H | O | Intermolecular | Formation of chains and dimers nih.gov |

| O-H | O | Intermolecular | Crystal packing and stability nih.gov |

| O-H | N | Intermolecular | Supramolecular assembly japtronline.com |

| N-H | N | Intermolecular | Less common, but possible |

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound, and a protein target. aalto.fi These methods are central to computer-aided drug design, providing insights into the binding mode, affinity, and stability of ligand-protein complexes. aalto.finih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. aalto.fi The scoring functions used in docking algorithms estimate the binding affinity, helping to rank potential drug candidates. aalto.fi For example, in studies of 6-hydroxybenzothiazole-2-carboxamide derivatives as monoamine oxidase B (MAO-B) inhibitors, molecular docking was used to identify compounds with high predicted binding scores. nih.gov

MD simulations provide a dynamic view of the ligand-protein complex over time, offering information about its stability and the nature of the interactions. nih.gov These simulations can reveal the importance of specific interactions, such as hydrogen bonds, hydrophobic interactions, and water bridges, in stabilizing the complex. aalto.fi For instance, the root mean square deviation (RMSD) of the ligand and protein atoms can be monitored to assess conformational stability. nih.gov

The analysis of protein-ligand interactions can be visualized using tools that highlight key contacts, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues. aalto.firesearchgate.net This detailed understanding of the binding mode is crucial for the rational design of more potent and selective inhibitors. nih.gov The interactions are primarily non-covalent and depend on electrostatic and shape complementarity between the ligand and the protein's binding pocket. volkamerlab.org

In Silico Prediction of Absorption, Distribution, Metabolism (ADMET) Properties for Research Lead Optimization

In the process of drug discovery, lead optimization involves modifying a promising compound to improve its efficacy and pharmacokinetic properties. nih.gov In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties plays a crucial role in this phase, allowing for the early identification of potential liabilities and guiding the design of better drug candidates.

Computational models can predict a wide range of ADMET-related properties. For example, properties like lipophilicity (often expressed as logP) and aqueous solubility are critical for absorption. Molecular weight, the number of hydrogen bond donors and acceptors, and polar surface area are other key descriptors used in these predictions, often in the context of rules like Lipinski's Rule of Five.

For derivatives of this compound, these predictive models can help researchers prioritize which analogs to synthesize and test. For example, in the lead optimization of benzoxazolone carboxamides, computational tools would have been used to assess properties like CNS penetrance and oral bioavailability. nih.gov By identifying compounds with favorable predicted ADMET profiles, the efficiency of the drug development process can be significantly increased.

Table 3: Key ADMET Properties and Their Significance

| Property | Significance |

| Absorption | |

| Solubility | Affects dissolution and absorption. |

| Permeability | Ability to cross biological membranes. |

| Distribution | |

| Plasma Protein Binding | Influences the free concentration of the drug. |

| Volume of Distribution | Indicates the extent of tissue distribution. |

| Metabolism | |

| Metabolic Stability | Determines the half-life of the drug. |

| Cytochrome P450 Inhibition | Potential for drug-drug interactions. |

| Excretion | |

| Renal Clearance | Primary route of elimination for many drugs. |

| Toxicity | |

| hERG Inhibition | Risk of cardiotoxicity. |

| Genotoxicity | Potential to damage DNA. |

Chelation Behavior and Metal-Binding Pharmacophores

The this compound scaffold contains several potential donor atoms (nitrogen and oxygen) that can coordinate with metal ions, making it an interesting candidate for studying chelation behavior. The arrangement of these donor atoms can form a "metal-binding pharmacophore," a specific three-dimensional arrangement of atoms that is recognized by and binds to a metal ion. nih.gov

The study of metal complexes with related pyridine and pyridazine ligands provides insights into the potential coordination modes of this compound. For instance, in complexes with picolinamide (B142947) (pyridine-2-carboxamide), the ligand typically acts as a bidentate N,O-donor, coordinating through the pyridine nitrogen and the amide oxygen. researchgate.net The specific coordination geometry (e.g., octahedral, square pyramidal) depends on the metal ion and the other ligands present. nih.govmdpi.com

The development of metal-binding isosteres, where a functional group is replaced by another with similar steric and electronic properties, is a strategy used in the design of metalloenzyme inhibitors. nih.govescholarship.org Carboxylic acids are common metal-binding groups, and various heterocyclic structures can act as their bioisosteres. nih.gov The carboxamide group in this compound, in conjunction with the adjacent pyridazine nitrogen and the hydroxyl group, could potentially form a stable chelate ring with a metal ion.

The chelation properties of such ligands are often studied using a combination of experimental techniques (e.g., X-ray crystallography, spectroscopy) and computational methods. These studies help to elucidate the structure and stability of the metal complexes and can guide the design of new ligands with specific metal-binding properties for applications in areas such as catalysis, materials science, and medicinal chemistry.

Analytical and Structural Characterization in 6 Hydroxypyridazine 3 Carboxamide Research

Advanced Spectroscopic Techniques for Structural Confirmation

A combination of spectroscopic methods is routinely employed to verify the synthesis and purity of 6-Hydroxypyridazine-3-carboxamide. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), each provide unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of a related compound, 6-(Benzylamino)pyridazine-3-carboxamide, a singlet observed at δ 7.514 ppm is characteristic of the pyridazine (B1198779) ring proton, while protons of the benzyl (B1604629) group appear as a multiplet between δ 7.2–7.4 ppm. For ¹³C NMR, signals corresponding to the carboxamide carbonyl group are typically found in the range of δ 165–170 ppm. Dynamic NMR experiments have also been utilized to study the conformational isomers of similar carboxamide structures, revealing the presence of different rotamers in solution. mdpi.com

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a carboxamide is characterized by specific vibrational frequencies. For instance, N–H stretching vibrations are typically observed in the region of 3250–3350 cm⁻¹, while the carbonyl (C=O) stretching vibration of the amide group appears between 1660–1680 cm⁻¹. In carboxylic acid derivatives, a very broad O-H stretching band can be observed from 3500 to 2500 cm⁻¹, which is a hallmark of strong hydrogen bonding. spectroscopyonline.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is often used to confirm the molecular ion peak with high accuracy. For example, the positive ion ESI-MS spectrum of a ruthenium complex containing a carboxamide ligand showed a base peak corresponding to the protonated molecular ion [M+H]⁺. nih.gov

Table 1: Spectroscopic Data for Carboxamide-Containing Compounds

| Technique | Compound Type | Key Spectral Features | Reference |

| ¹H NMR | Pyridazine Carboxamide Derivative | Pyridazine ring proton (singlet, δ 7.514 ppm), Benzyl group protons (multiplet, δ 7.2–7.4 ppm) | |

| ¹³C NMR | Pyridazine Carboxamide Derivative | Carboxamide carbonyl (δ 165–170 ppm) | |

| IR Spectroscopy | Pyridazine Carboxamide Derivative | N–H stretch (3250–3350 cm⁻¹), C=O stretch (1660–1680 cm⁻¹) | |

| Mass Spectrometry | Ruthenium Carboxamide Complex | Protonated molecular ion [M+H]⁺ | nih.gov |

X-ray Crystallography of this compound and its Co-crystals/Complexes

X-ray crystallography is an indispensable technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's properties and behavior. nih.govmdpi.com

The crystal structure of a molecule reveals how individual molecules pack together in a solid lattice. nih.gov For carboxamide-containing compounds, hydrogen bonding plays a significant role in defining the crystal packing. In the crystal structure of N-Hydroxypyridine-4-carboxamide, intermolecular O—H···N and N—H···O hydrogen bonds link the molecules into a two-dimensional array. nih.gov

The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is an area of active research. csmres.co.ukhud.ac.uk Co-crystals of active pharmaceutical ingredients (APIs) can exhibit modified physicochemical properties. hud.ac.uk The design of co-crystals often relies on predictable hydrogen bonding patterns, or synthons, between the API and a co-former. csmres.co.uk For example, a common hydrogen-bonding motif involves the interaction between a carboxylic acid group and a pyridine (B92270) ring. nih.gov

The Cambridge Structural Database (CSD) is a critical resource for analyzing hydrogen-bonding patterns and predicting the formation of co-crystals. csmres.co.uk Analysis of the CSD has helped in understanding the competition between different synthons in organic crystals. csmres.co.uk

Table 2: Crystallographic Data for a Representative Pyridine Carboxamide Derivative

| Parameter | N-Hydroxypyridine-4-carboxamide | Reference |

| Chemical Formula | C₆H₆N₂O₂ | nih.gov |

| Molecular Weight | 138.13 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 4.8765 (5) | nih.gov |

| b (Å) | 13.4476 (16) | nih.gov |

| c (Å) | 9.6656 (11) | nih.gov |

| β (°) | 99.579 (1) | nih.gov |

| V (ų) | 625.01 (12) | nih.gov |

| Z | 4 | nih.gov |

Future Directions and Research Applications of 6 Hydroxypyridazine 3 Carboxamide

Design and Discovery of Next-Generation Pyridazine-Based Bioactives

The inherent characteristics of the pyridazine (B1198779) ring, such as its ability to act as a bioisosteric replacement for other aromatic systems and its favorable metabolic profile, have cemented its importance in drug discovery. nih.govnih.gov Future research will likely focus on more sophisticated design strategies to create next-generation pyridazine-based bioactives with enhanced potency, selectivity, and novel mechanisms of action.

Innovative design approaches such as scaffold hopping and bioisosterism will continue to be instrumental. For instance, replacing a central pyridine (B92270) carboxamide core with a pyridazine nucleus has been a successful strategy in developing potent inhibitors for targets like VEGFR-2. nih.gov The pyridazine-3-carboxamide (B1582110) moiety itself is a key feature in inhibitors of enzymes such as stearoyl-coenzyme A desaturase-1 (SCD1), which is implicated in metabolic diseases and cancer. nih.gov

The development of covalent inhibitors and allosteric modulators represents a promising frontier. The unique electronic properties of the pyridazine ring can be harnessed to design molecules that form specific and durable interactions with their biological targets. Furthermore, the exploration of novel substitution patterns on the pyridazine ring will be crucial. For example, the introduction of fluorine atoms can significantly modulate the electronic and structural properties of pyridine derivatives, a principle that can be extended to pyridazines to fine-tune their biological activity. rsc.org

Future research will also likely see the increased use of computational modeling and machine learning to predict the activity and properties of novel pyridazine derivatives, accelerating the discovery process. rsc.org The design of hybrid molecules, combining the pyridazine scaffold with other pharmacologically active moieties, is another promising avenue for developing drugs with dual or synergistic activities. acs.org

Table 1: Examples of Pyridazine Derivatives in Clinical Development and Preclinical Research

| Compound/Derivative Class | Therapeutic Target/Application | Key Research Findings |

| Pyridazine-3-carboxamides | Cannabinoid Receptor 2 (CB2) Agonists | Potent and selective agonists with potential for treating inflammatory and neuropathic pain. nih.gov |

| Pyrido[2,3-d]pyridazine-2,8-diones | COX-1/COX-2 Dual Inhibitors | Demonstrated in vivo anti-inflammatory activity. rsc.org |

| 3,6-Disubstituted Pyridazines | JNK1 Pathway Inhibitors | Showed in vitro and in vivo anticancer activity. acs.org |

| Pyridazin-4-one Derivatives | Necroptosis Inhibitors (RIPK1) | Orally available candidates with potential for treating autoimmune and neurodegenerative disorders. nih.gov |

| LDN/OSU-0215111-M3 (Pyridazine derivative) | Tripartite Synapse Modulation | Enhances structural and functional plasticity of the tripartite synapse, with implications for Alzheimer's disease. nih.gov |

Exploration of Pyridazine-Carboxamide Scaffolds in Materials Science

While the application of pyridazine derivatives in materials science is a less explored domain compared to their medicinal use, the unique electronic properties of the pyridazine ring present significant opportunities. Pyridazines are known to be organic heterocyclic aromatic semiconductors, and their planar structure is advantageous for applications in electronics. acs.org

The electron-withdrawing nature of the pyridazine ring makes it a valuable component in the design of materials for organic photovoltaics (OPVs) . New aromatic compounds with a pyridazine core have been synthesized and incorporated into conjugated polymers for use in organic solar cells, demonstrating the potential of this scaffold in renewable energy technologies. nih.gov

Furthermore, the pyridazine scaffold can be functionalized to create materials with specific optical and electronic properties. For instance, the synthesis of pyridazine-carbazole based fluorescent probes highlights their potential in the development of chemical sensors. The carboxamide group, known for its ability to form strong hydrogen bonds, can be strategically incorporated into pyridazine-based polymers to influence their self-assembly and macroscopic properties, opening doors for the creation of novel supramolecular materials and liquid crystals .

Computational studies have also suggested the use of pyridazine derivatives as corrosion inhibitors . The nitrogen atoms and π-electrons in the pyridazine ring can interact with metal surfaces, forming a protective layer. researchgate.net The introduction of a carboxamide group could further enhance this interaction through additional coordination sites.

Future research in this area will likely involve the synthesis and characterization of novel pyridazine-carboxamide monomers and polymers, and a deeper investigation into their electronic, optical, and self-assembly properties for applications in organic electronics, sensing, and protective coatings.

Translational Research Pathways for Pyridazine Derivatives in Chemical Biology

Chemical biology aims to understand and manipulate biological systems using chemical tools. Pyridazine derivatives, with their tunable properties and biological activities, are valuable probes in this field, with clear pathways for translational research. chemscene.com

A significant area of translational research for pyridazine derivatives is in neuroscience . Certain pyridazine analogs have been shown to activate the translation of the excitatory amino acid transporter 2 (EAAT2), a protein crucial for maintaining glutamate (B1630785) homeostasis in the brain. nih.gov Dysregulation of EAAT2 is implicated in various neurological diseases, including amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. Further investigation into the mechanism of action of these compounds could lead to the development of novel therapeutics for these devastating conditions. nih.govnih.gov

Another key translational pathway lies in the field of oncology . The pyridazine scaffold is considered a "privileged structure" in cancer therapy due to its presence in numerous kinase inhibitors. nih.goveurekaselect.com Research into pyridazine-based compounds targeting novel cancer pathways, such as necroptosis, a form of programmed cell death, is a promising area. nih.gov The development of selective inhibitors of key proteins in these pathways could provide new treatment options for various cancers.

The study of host-pathogen interactions is another area where pyridazine derivatives can play a crucial role. Their diverse biological activities include antimicrobial and antifungal properties. jocpr.com By designing pyridazine-based molecules that specifically target virulence factors or essential metabolic pathways in pathogens, it may be possible to develop new anti-infective agents that can overcome existing resistance mechanisms.

The journey from a promising chemical scaffold to a clinical application is a long and complex one, often fraught with challenges. sdu.dk However, the versatility of the pyridazine ring, combined with a deeper understanding of its chemical and biological properties, provides a solid foundation for the successful translation of pyridazine derivatives from the laboratory to the clinic and beyond.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-hydroxypyridazine-3-carboxamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves constructing the pyridazine core via cyclization of hydrazine derivatives with 1,4-dicarbonyl precursors, followed by introducing the carboxamide group using reagents like acid chlorides or anhydrides . Key steps include:

- Cyclization : Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or ethanol) to enhance ring closure efficiency.

- Amidation : Use coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize hydrolysis of intermediates.

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) resolves polar byproducts.

- Yield Optimization : Adjust stoichiometry of hydrazine to carbonyl precursors (1:1.2 molar ratio) to favor pyridazine formation over side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar analogs?

- Analytical Workflow :

- ¹H NMR : The hydroxyl proton (δ 10–12 ppm) and carboxamide NH₂ (δ 6.5–7.5 ppm) show distinct splitting patterns. Adjacent ring protons (pyridazine C5-H) resonate at δ 8.2–8.5 ppm due to electron-withdrawing effects .

- IR : Confirm hydroxyl (broad ~3200 cm⁻¹) and carboxamide (C=O stretch ~1680 cm⁻¹) functional groups.

- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ at m/z 168.1 (calculated for C₆H₅N₃O₂). Fragmentation patterns (e.g., loss of CO₂) distinguish regioisomers .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial or enzyme inhibition)?

- Experimental Design :

- Antimicrobial Testing : Use microdilution assays (MIC determination) against E. coli and S. aureus with this compound concentrations (1–100 µg/mL) in Mueller-Hinton broth .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays. IC₅₀ values are calculated using nonlinear regression of dose-response curves (1 nM–10 µM) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and target binding of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and nucleophilic sites. Solvent effects (PCM model) improve accuracy for aqueous reactivity .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., bacterial dihydrofolate reductase). Score poses based on binding energy (ΔG < −7 kcal/mol) and hydrogen-bond interactions with active-site residues .

Q. What strategies resolve contradictory data in biological activity studies (e.g., cytotoxicity vs. therapeutic efficacy)?

- Data Analysis Framework :

- Dose-Dependency : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.

- Metabolic Stability : Assess compound degradation in liver microsomes (e.g., human S9 fraction) to distinguish intrinsic activity from artifactually low efficacy due to rapid metabolism .

- Orthogonal Assays : Validate antimicrobial activity with time-kill kinetics and biofilm disruption assays to confirm static vs. cidal effects .

Q. How can regioselective functionalization of this compound be achieved for structure-activity relationship (SAR) studies?

- Synthetic Strategies :

- Electrophilic Substitution : Direct bromination (NBS, CCl₄) at the pyridazine C4 position (activated by electron-withdrawing carboxamide).

- Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) install aryl groups at C5 using pre-functionalized boronic acids .

- Table 1 : Functionalization Reactions

| Reaction Type | Reagents/Conditions | Position Modified |

|---|---|---|

| Bromination | NBS, CCl₄, 80°C | C4 |

| Suzuki Coupling | Pd(PPh₃)₄, DMF/H₂O | C5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.